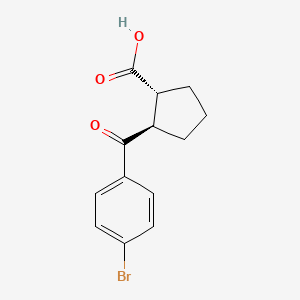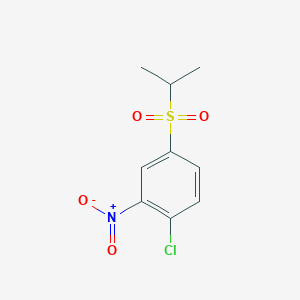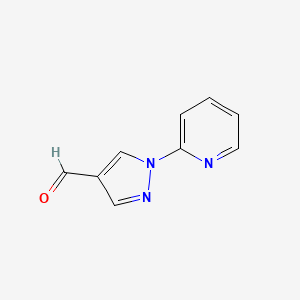
2-(Cyclopentyloxy)-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This section would detail the methods used to synthesize the compound, including any necessary reagents or catalysts, reaction conditions, and the overall process.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, possibly including spectroscopic data, crystallography, or other structural analysis.Chemical Reactions Analysis
This would involve a discussion of any known chemical reactions involving the compound, including reaction mechanisms and products.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical and chemical properties, such as melting point, boiling point, solubility, stability, etc.Wissenschaftliche Forschungsanwendungen
Macromolecular Binding and Metabolism
The carcinogen 4-chloro-2-methylaniline has been studied for its macromolecular binding and metabolism. Research shows that radioactivity from this compound extensively binds to protein, DNA, and RNA in rat liver. This study provides insights into the enzymatic activity related to the irreversible binding of 4-chloro-2-methylaniline to macromolecules, which is inducible by phenobarbital (Hill, Shih, & Struck, 1979).
Microsomal Metabolism
The microsomal metabolism of 2-halogenated 4-methylanilines, including 2-fluoro-, 2-chloro-, and 2-bromo-4-methylaniline, has been studied. Metabolites from side-chain C-hydroxylation and N-hydroxylation have been identified, providing valuable information on the influence of the halogen substituent on the rate of microsomal metabolism (Boeren et al., 1992).
Photoredox Catalysis
Research involving N-hydroxyphthalimide as a metal-free and inexpensive organophotoredox catalyst for the [4+2] cyclization of N-methylanilines with maleimides has been conducted. This demonstrates the potential for easy preparation of tricyclic heterocycles in good yields under mild conditions (Yadav & Yadav, 2017).
N-Dealkylation Studies
Studies on the N-dealkylation of N-cyclopropylamine by enzymes like horseradish peroxidase have been conducted to understand the fate of the cyclopropyl group. This research sheds light on the mechanisms involved in the oxidative N-dealkylation and is relevant for understanding the chemical behavior of compounds like 2-(Cyclopentyloxy)-4-methylaniline (Shaffer, Morton, & Hanzlik, 2001).
Safety And Hazards
This section would detail any known safety concerns or hazards associated with the compound, including toxicity data and handling precautions.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, including possible applications, modifications, or areas of interest.
Eigenschaften
IUPAC Name |
2-cyclopentyloxy-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-6-7-11(13)12(8-9)14-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDLVQRPHVHEDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640965 |
Source


|
| Record name | 2-(Cyclopentyloxy)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)-4-methylaniline | |
CAS RN |
640767-85-7 |
Source


|
| Record name | 2-(Cyclopentyloxy)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)






amine](/img/structure/B1323259.png)
![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)
![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)


